![molecular formula C21H21ClN4OS B11179859 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B11179859.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylpiperazine with chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole or piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies suggest that these compounds may bind effectively to specific cancer-related targets, enhancing their therapeutic efficacy.
Neuroprotective Effects
The piperazine moiety in the compound is associated with neuroprotective effects. Research indicates that compounds containing piperazine can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer’s.
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions:
Step | Reaction Type | Description |
---|---|---|
1 | Thiazole Synthesis | Utilizes Hantzsch synthesis involving α-haloketones and thioamides. |
2 | Piperazine Formation | Piperazine derivatives are synthesized through cyclization reactions. |
3 | Coupling Reaction | The thiazole and piperazine intermediates are coupled using palladium catalysts. |
4 | Functionalization | Final modifications include the introduction of the acetamide group via nucleophilic substitution. |
Case Study 1: Antimicrobial Evaluation
A study published in Frontiers in Chemistry explored the antimicrobial properties of thiazole derivatives similar to this compound. The results indicated promising activity against common pathogens with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested for their anticancer effects on MCF7 cells using the Sulforhodamine B assay. Compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Case Study 3: Neuroprotective Mechanisms
Research focused on the neuroprotective effects highlighted the ability of piperazine-containing compounds to enhance acetylcholine levels by inhibiting acetylcholinesterase activity, suggesting potential applications in Alzheimer's treatment .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the piperazine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both thiazole and piperazine rings, which contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 393.94 g/mol
- CAS Number : 338957-63-4
Anticancer Activity
The compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
These results indicate that this compound has a notable impact on cell viability, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
- Autophagy Modulation : Some derivatives have shown to induce autophagy without triggering apoptosis, which may be beneficial in certain therapeutic contexts.
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of derivatives related to this compound in animal models, demonstrating promising results that suggest a potential role in epilepsy treatment .
- Psychotropic Effects : Research on similar piperazine derivatives has indicated possible antipsychotic activity through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . This opens avenues for exploring the compound's effects on mental health disorders.
- Synthesis and Evaluation : The synthesis of this compound involves alkylation reactions with various reagents, leading to derivatives with enhanced biological activities .
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-8-6-16(7-9-17)19-15-28-21(23-19)24-20(27)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24,27) |
InChI Key |
SBQULYAOKIYAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.